molecular formula C29H30N4O2 B141185 6-Dmdp CAS No. 150319-80-5

6-Dmdp

Cat. No.: B141185
CAS No.: 150319-80-5
M. Wt: 466.6 g/mol
InChI Key: WTYQSBSCFKPORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Dmdp involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the piperazinyl and diphenylacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Dmdp exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit AA, ADP, and PAF-induced platelet aggregation in rabbits . The compound’s molecular targets and pathways include enzymes and receptors involved in platelet activation and aggregation.

Comparison with Similar Compounds

Compared to other pyridazinone derivatives, 6-Dmdp stands out due to its specific structural features and biological activities. Similar compounds include other pyridazinone derivatives with varying substituents, which may exhibit different pharmacological properties. The uniqueness of this compound lies in its ability to inhibit platelet aggregation effectively .

Properties

CAS No.

150319-80-5

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

IUPAC Name

3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34)

InChI Key

WTYQSBSCFKPORW-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone
6-DMDP

Origin of Product

United States

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